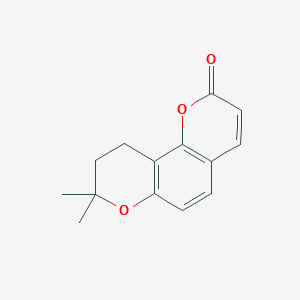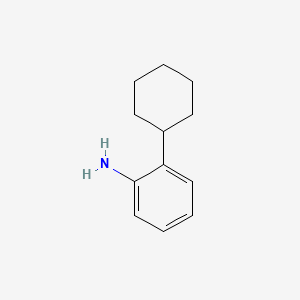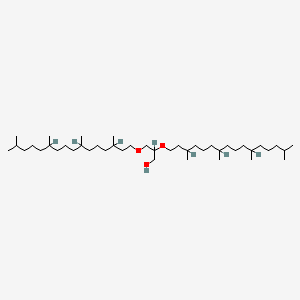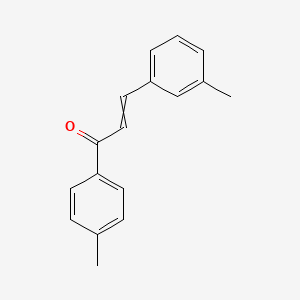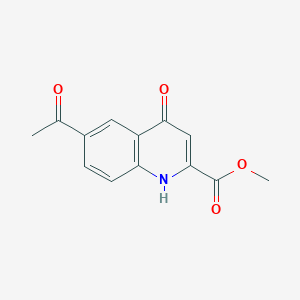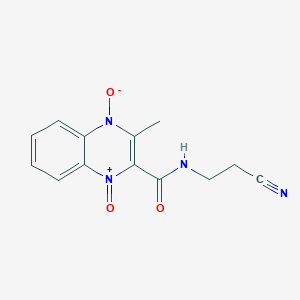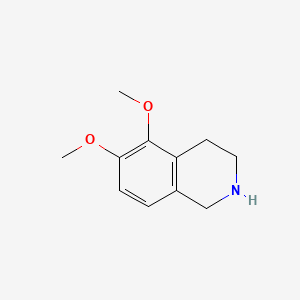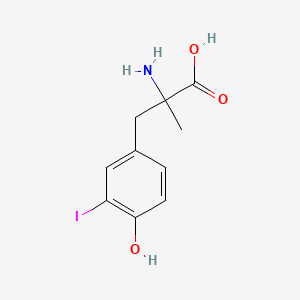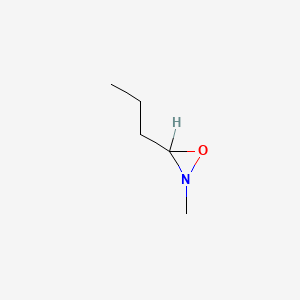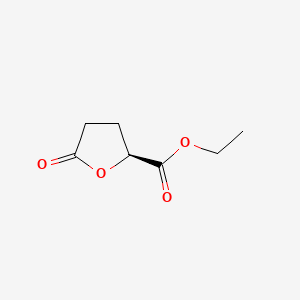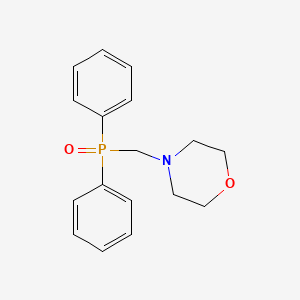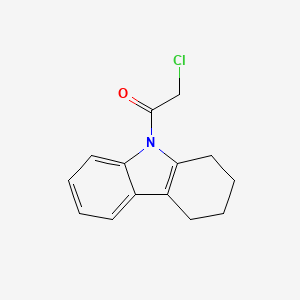
9-(氯乙酰基)-2,3,4,9-四氢-1H-咔唑
描述
9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. The compound 9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the tetrahydrocarbazole ring system.
科学研究应用
9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and receptor-ligand interactions.
作用机制
Mode of Action
The presence of a chloroacetyl group could suggest a potential for covalent binding to target proteins, particularly those containing nucleophilic amino acids such as cysteine .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound might affect. Compounds with similar structures have been found to interact with various pathways, including those involved in cell signaling, protein synthesis, and metabolic processes .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of studies on this compound. Based on its structure, it could potentially interact with various cellular targets, leading to a range of possible effects .
Action Environment
The action, efficacy, and stability of “9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole” could be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules or ions in the environment. For instance, the compound’s reactivity with water could potentially influence its stability and action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves the chloroacetylation of 2,3,4,9-tetrahydro-1H-carbazole. One common method is the reaction of 2,3,4,9-tetrahydro-1H-carbazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or toluene at low temperatures to control the reactivity of chloroacetyl chloride .
Industrial Production Methods
Industrial production of 9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反应分析
Types of Reactions
9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloroacetyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
相似化合物的比较
Similar Compounds
9-(acetyl)-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but with an acetyl group instead of a chloroacetyl group.
9-(bromoacetyl)-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
9-(cyanoacetyl)-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but with a cyanoacetyl group instead of a chloroacetyl group.
Uniqueness
The presence of the chloroacetyl group in 9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole imparts unique reactivity and properties compared to its analogs. The chloroacetyl group is more reactive towards nucleophiles, making it a versatile intermediate for further functionalization. Additionally, the chloroacetyl group can participate in specific interactions with biological targets, potentially leading to unique biological activities .
属性
IUPAC Name |
2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1,3,5,7H,2,4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPWYQUDJSSRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202605 | |
| Record name | 2-Chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43170-54-3 | |
| Record name | 2-Chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43170-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1632920.png)
